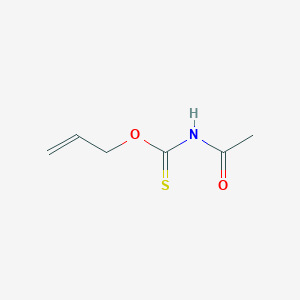![molecular formula C13H36Ge2Si2 B14299247 [Bis(trimethylgermyl)methylene]bis(trimethylsilane) CAS No. 113765-67-6](/img/structure/B14299247.png)
[Bis(trimethylgermyl)methylene]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) is a chemical compound with the molecular formula C13H36Ge2Si2 It consists of two trimethylgermyl groups and two trimethylsilyl groups connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(trimethylgermyl)methylene]bis(trimethylsilane) typically involves the reaction of trimethylgermyl chloride with trimethylsilylmethyllithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for [Bis(trimethylgermyl)methylene]bis(trimethylsilane) are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of germyl and silyl hydrides.
Substitution: The trimethylgermyl and trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl and silyl oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium and organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of its derivatives in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as semiconductors and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [Bis(trimethylgermyl)methylene]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The trimethylgermyl and trimethylsilyl groups can interact with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Bis(trimethylsilyl)methylene]bis(trimethylsilane): Similar in structure but contains silicon atoms instead of germanium.
[Bis(trimethylgermyl)methylene]bis(trimethylgermane): Contains germanium atoms in both positions.
[Bis(trimethylsilyl)methylene]bis(trimethylgermane): Contains a combination of silicon and germanium atoms.
Uniqueness
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) is unique due to the presence of both germanium and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
113765-67-6 |
|---|---|
Molekularformel |
C13H36Ge2Si2 |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
[bis(trimethylgermyl)-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C13H36Ge2Si2/c1-14(2,3)13(15(4,5)6,16(7,8)9)17(10,11)12/h1-12H3 |
InChI-Schlüssel |
JLOZYZFRVCIUQB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Ge](C)(C)C)[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)

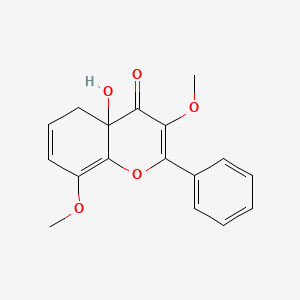
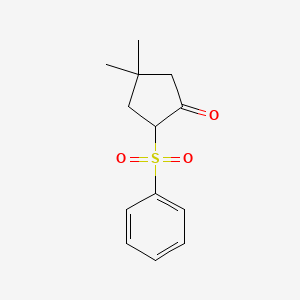
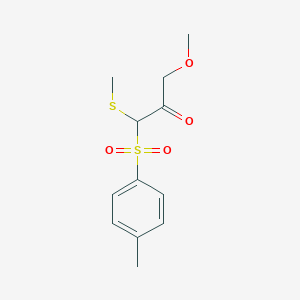

silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)

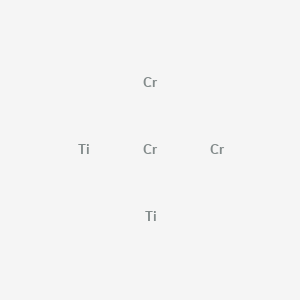
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)

